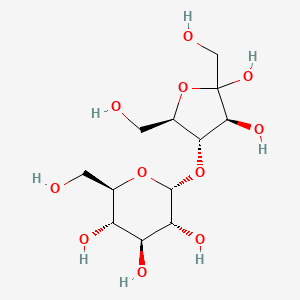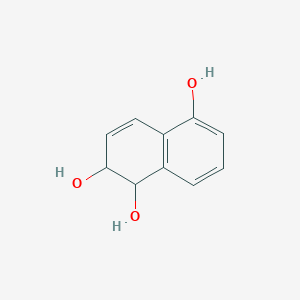
N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine is a complex organic compound that features a combination of fluorophenyl, dioxolane, piperidine, and benzene diamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine typically involves multiple steps:
Formation of the 4-Fluorophenyl-1,3-dioxolane Moiety: This can be achieved by reacting 4-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Alkylation of Piperidine: The next step involves the alkylation of piperidine with the previously formed dioxolane derivative.
Coupling with Benzene-1,4-diamine: The final step involves coupling the alkylated piperidine with benzene-1,4-diamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)piperidine: Shares the fluorophenyl and piperidine moieties but lacks the dioxolane and benzene diamine groups.
4-(4-Fluorophenyl)-1,3-dioxolane: Contains the fluorophenyl and dioxolane moieties but lacks the piperidine and benzene diamine groups.
Uniqueness
N-(1-(3-(2-(4-Fluorophenyl)-1,3-dioxolan-2-yl)propyl)piperidin-4-yl)benzene-1,4-diamine is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds .
Properties
CAS No. |
57718-48-6 |
|---|---|
Molecular Formula |
C23H30FN3O2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-N-[1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C23H30FN3O2/c24-19-4-2-18(3-5-19)23(28-16-17-29-23)12-1-13-27-14-10-22(11-15-27)26-21-8-6-20(25)7-9-21/h2-9,22,26H,1,10-17,25H2 |
InChI Key |
HJFIMMPGFZUPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)N)CCCC3(OCCO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


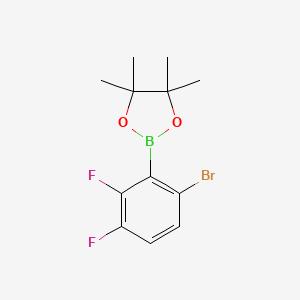
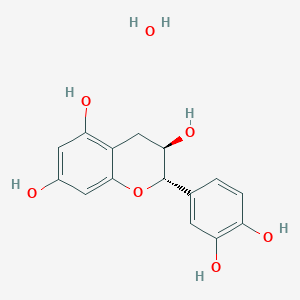
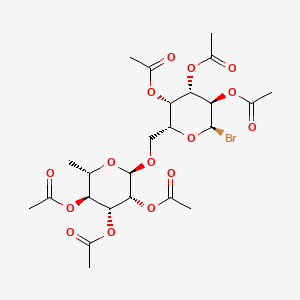
![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
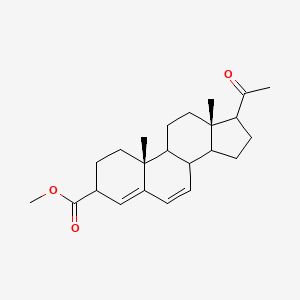
![N-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-hydroxyphenyl}acetamide](/img/structure/B13414053.png)
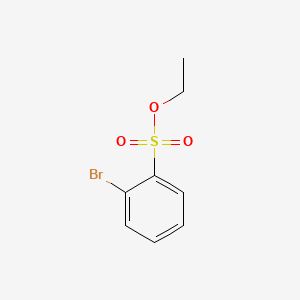
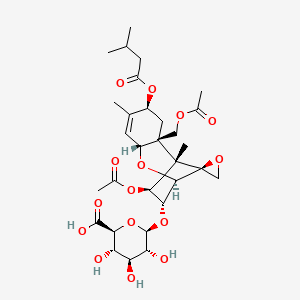
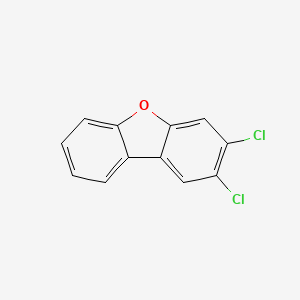
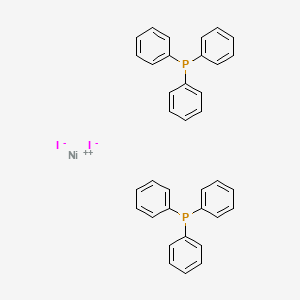
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
